3-Cyano-4,6-dimethyl-1-(3,4,5-trimethoxybenzylideneamino)-2(1H)-pyridine
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Overview
Description
3-Cyano-4,6-dimethyl-1-(3,4,5-trimethoxybenzylideneamino)-2(1H)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4,6-dimethyl-1-(3,4,5-trimethoxybenzylideneamino)-2(1H)-pyridine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-cyano-4,6-dimethyl-2-aminopyridine under acidic or basic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyridine ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or other pharmacological properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, it might interact with particular molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-4,6-dimethyl-2-aminopyridine
- 3,4,5-Trimethoxybenzaldehyde
- 4,6-Dimethyl-2-aminopyridine
Uniqueness
The uniqueness of 3-Cyano-4,6-dimethyl-1-(3,4,5-trimethoxybenzylideneamino)-2(1H)-pyridine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O4/c1-11-6-12(2)21(18(22)14(11)9-19)20-10-13-7-15(23-3)17(25-5)16(8-13)24-4/h6-8,10H,1-5H3 |
InChI Key |
DHORTVBPLYGEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
Origin of Product |
United States |
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